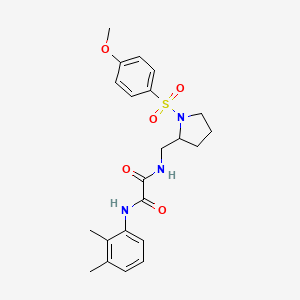
3-(1-Phenyl-1H-pyrazol-4-yl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(1-Phenyl-1H-pyrazol-4-yl)benzoic acid” is a chemical compound with the empirical formula C16H12N2O2 . It is a solid substance .
Molecular Structure Analysis
The molecular weight of “3-(1-Phenyl-1H-pyrazol-4-yl)benzoic acid” is 264.28 .Physical And Chemical Properties Analysis
“3-(1-Phenyl-1H-pyrazol-4-yl)benzoic acid” is a solid substance . Its empirical formula is C16H12N2O2 and its molecular weight is 264.28 .Aplicaciones Científicas De Investigación
Structural and Synthetic Studies
- The study of 4‐(Antipyrin‐4‐yliminomethyl)benzoic acid reveals a structure with a benzoic acid moiety and a pyrazole ring, highlighting the compound's capacity for forming one-dimensional zigzag structures through hydrogen bonding. This structural feature may be useful in designing new materials with specific properties (Yu Zhang et al., 2002).
Potential Applications in Material Science
- Research on Novel N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates has indicated that these compounds exhibit significant optical nonlinearity, making them potential candidates for optical limiting applications. The presence of the carboxylic acid group and ester substituent enhances this nonlinearity, suggesting their utility in developing materials for photonic devices (B. Chandrakantha et al., 2013).
Biological Activities and Applications
- Analgesic, anti-inflammatory, and antimicrobial activities have been identified in novel isoxazole/pyrimidine/pyrazole substituted benzimidazole analogs. These findings suggest that modifications of the pyrazole core can lead to compounds with significant biological activities, which may be explored further for pharmaceutical applications (Krishna Veni Chikkula & R. Sundararajan, 2017).
Catalytic Applications
- Phenylboronic acid has been identified as an efficient catalyst for the synthesis of tetrahydrobenzo[b]pyrans. This showcases the utility of phenylboronic acid derivatives in facilitating organic transformations, highlighting the potential for developing new catalytic processes using pyrazole-based compounds (Sara Nemouchi et al., 2012).
Propiedades
IUPAC Name |
3-(1-phenylpyrazol-4-yl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2/c19-16(20)13-6-4-5-12(9-13)14-10-17-18(11-14)15-7-2-1-3-8-15/h1-11H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRVHKCQOHDEUMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)C3=CC(=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Phenyl-1H-pyrazol-4-yl)benzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

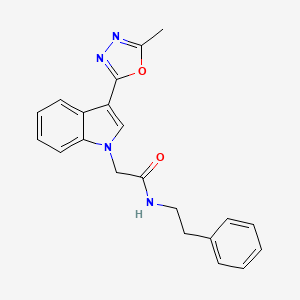
![N1-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-isobutyloxalamide](/img/structure/B2650985.png)
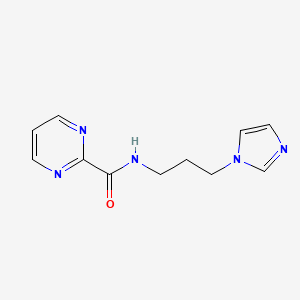
![1-(3,4-dimethoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2650992.png)
![4-(3-Amino-2-imidazo[1,2-a]pyridinyl)-2-methoxyphenol](/img/structure/B2650993.png)
![tert-butyl (1S,3R,5R)-8-azaspiro[bicyclo[3.2.1]octane-3,2'-oxirane]-8-carboxylate](/img/structure/B2650994.png)
![2-((3-methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2650995.png)
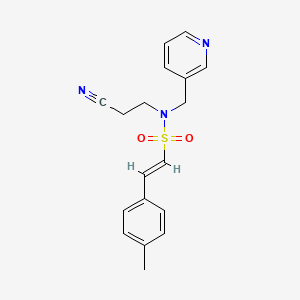
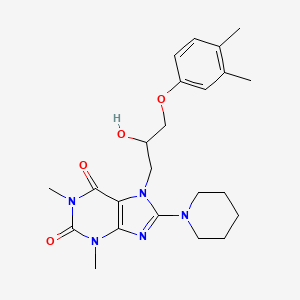
![1-(benzenesulfonyl)-3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2650999.png)
![Cyclohexyl-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2651003.png)
![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2,5-difluorophenyl)acetamide](/img/structure/B2651004.png)

